molecular formula C12H13ClN2 B13253795 3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

Cat. No.: B13253795
M. Wt: 220.70 g/mol
InChI Key: TYSGTVSHBWLMCV-UHFFFAOYSA-N
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Description

3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound that belongs to the class of anilines This compound features a chloro-substituted aniline moiety linked to a pyrrole ring via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 1-methylpyrrole.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 1-methylpyrrole with a suitable reagent to introduce a methyl group at the nitrogen atom.

    Coupling Reaction: The intermediate is then coupled with 3-chloroaniline using a coupling reagent such as a palladium catalyst under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: It is employed in the development of advanced materials, including polymers and organic semiconductors.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules for research purposes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence cellular signaling pathways, such as those involved in apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridine
  • 3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene

Uniqueness

3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is unique due to the presence of both chloro and pyrrole groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

3-chloro-N-[(1-methylpyrrol-2-yl)methyl]aniline

InChI

InChI=1S/C12H13ClN2/c1-15-7-3-6-12(15)9-14-11-5-2-4-10(13)8-11/h2-8,14H,9H2,1H3

InChI Key

TYSGTVSHBWLMCV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CC(=CC=C2)Cl

Origin of Product

United States

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